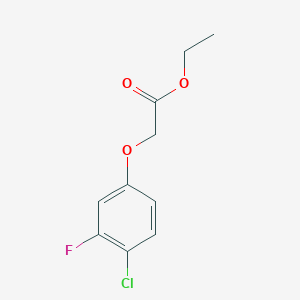
(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-(4-Methoxyphenyl)acrylic acid” is a compound that is isolated from various plants such as Arachis hypogaea, Scrophularia buergeriana Miquel, Aquilegia vulgaris, Anigozanthos preissii and so on . It shows significant hepatoprotective activity, anti-amnesic, cognition-enhancing activity, antihyperglycemic, and neuroprotective activities .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as density functional theory, molecular docking, and molecular dynamic simulation . These methods were used to analyze a compound called “(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide” and its modified derivatives .
Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed based on its interactions with other compounds. For example, organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For instance, the compound “(E)-3-(4-Methoxyphenyl)acrylic acid” has a molecular weight of 178.185, a density of 1.2±0.1 g/cm3, a boiling point of 342.6±17.0 °C at 760 mmHg, and a melting point of 173.5ºC .
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized derivatives related to the given compound, focusing on their structural characterization through various analytical techniques. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from related precursors, highlighting the structural diversity achievable from similar core structures. The synthesized compounds were analyzed using IR, MS, 1H-NMR, and 13C-NMR spectroscopic methods, providing insight into the molecular configurations and potential reactivity of such compounds (Hassan, Hafez, & Osman, 2014).
Application in Material Science
Chua et al. (2012) prepared a library of (meth)acrylamido (co)polymers, demonstrating the compound's utility in developing materials with improved solubility and thermoresponsive properties. This research underlines the potential of derivatives of the given compound in creating biocompatible materials that can respond to temperature changes, offering applications in smart materials and drug delivery systems (Chua, Roth, Duong, Davis, & Lowe, 2012).
Cytotoxic Activity
The cytotoxic activity against cancer cell lines was evaluated for new synthesized derivatives, providing valuable information on their potential therapeutic uses. The study by Hassan et al. not only focuses on the synthesis but also explores the biological activity of the compounds, suggesting a possible application in developing anticancer agents (Hassan, Hafez, & Osman, 2014).
Chemical Reactivity and Mechanisms
Somei et al. (1977) investigated the photochemical and thermal addition reactions of a structurally related compound, demonstrating unique stereoselectivities. This study provides insight into the chemical reactivity and potential mechanisms of reactions involving the given compound, which could be valuable for synthetic chemists looking to utilize such compounds in complex organic syntheses (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, upregulation of EGFR and VEGFR-2 is associated with the progression of triple-negative breast cancer (TNBC), and compounds that inhibit these receptors could potentially be used as targeted therapies .
Safety and Hazards
The safety and hazards of a compound can be determined through various methods. For example, the compound “3-(4-Methoxyphenyl)propanal” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or if inhaled .
properties
IUPAC Name |
diethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-5-27-20(24)17-13(3)18(21(25)28-6-2)29-19(17)22-16(23)12-9-14-7-10-15(26-4)11-8-14/h7-12H,5-6H2,1-4H3,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZPVOCYHLWSEJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

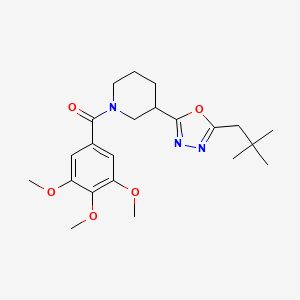
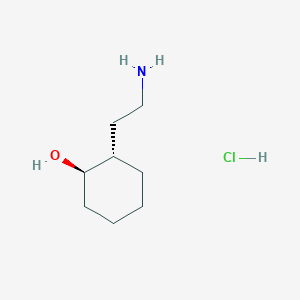
![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)
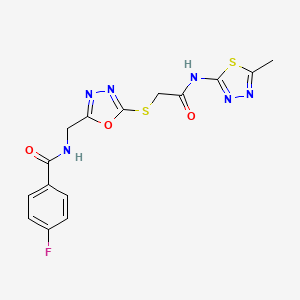
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)
![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)
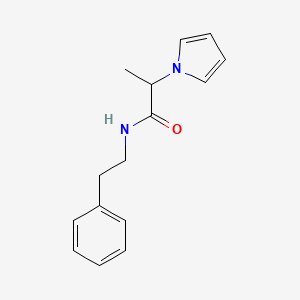
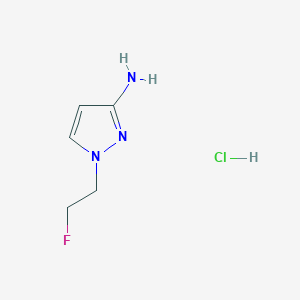
![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)
![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)

